An In-depth Technical Guide to Iodoethane-1,1-d2
An In-depth Technical Guide to Iodoethane-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoethane-1,1-d2 (CH₃CD₂I) is a deuterated isotopologue of iodoethane, a valuable reagent in organic synthesis and various research applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, it explores its applications in mechanistic studies and drug development, highlighting the significance of isotopic labeling.
Chemical and Physical Properties
Iodoethane-1,1-d2 is a colorless liquid that may turn reddish-brown upon exposure to light and air due to the formation of iodine.[1] It is characterized by the substitution of two hydrogen atoms with deuterium on the carbon atom bonded to iodine. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.[2] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Iodoethane-1,1-d2
| Property | Value | Reference(s) |
| CAS Number | 3652-82-2 | [2] |
| Linear Formula | CH₃CD₂I | [2] |
| Molecular Weight | 157.98 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 69-73 °C (lit.) | [2] |
| Melting Point | -108 °C (lit.) | [2] |
| Density | 1.974 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.509 (lit.) | [2] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥99% (CP) | [2] |
| Solubility | Insoluble in water; soluble in ethanol and ether | [3] |
| Storage | 2-8°C, protected from light | [4] |
| Stabilizer | Typically contains copper | [2] |
Experimental Protocols
Synthesis of Iodoethane-1,1-d2
The synthesis of Iodoethane-1,1-d2 can be achieved by adapting established methods for the preparation of iodoethane, starting with the corresponding deuterated precursor, ethanol-1,1-d2. A common and effective method involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with the alcohol.
Materials:
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Ethanol-1,1-d2 (CH₃CD₂OH)
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Red phosphorus
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Iodine (powdered)
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Anhydrous calcium chloride
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Sodium bicarbonate solution (saturated)
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Water
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Round-bottom flask (250 mL)
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Reflux condenser
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Separating funnel
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Distillation apparatus
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Water bath
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of ethanol-1,1-d2. Fit the flask with a reflux condenser.
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Addition of Iodine: Carefully add 25 g of powdered iodine in small portions (approximately 3-4 g at a time) through the top of the condenser, allowing about two minutes between additions. The reaction is exothermic and should be controlled.
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Reflux: Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.
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Distillation: After reflux, rearrange the apparatus for distillation and distill the crude Iodoethane-1,1-d2 using a water bath. Collect the distillate in a flask cooled with ice.
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Washing: Transfer the distillate to a separating funnel and wash it with an equal volume of saturated sodium bicarbonate solution to remove any acidic impurities. Shake well and allow the layers to separate. Discard the upper aqueous layer.
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Drying: Run the lower organic layer into a clean, dry conical flask and add a few granules of anhydrous calcium chloride. Swirl the flask occasionally until the liquid becomes clear, indicating that it is dry.
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Final Distillation: Filter the dried Iodoethane-1,1-d2 into a 50 mL round-bottom flask and perform a final distillation. Collect the fraction that boils between 69 °C and 73 °C.
The following diagram illustrates the general workflow for the synthesis and purification of Iodoethane-1,1-d2.
Caption: Workflow for the synthesis and purification of Iodoethane-1,1-d2.
Spectroscopic Data
The isotopic substitution in Iodoethane-1,1-d2 leads to predictable changes in its NMR and mass spectra compared to the non-deuterated iodoethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of Iodoethane-1,1-d2, the signal corresponding to the protons on the carbon adjacent to the iodine atom (the α-protons) will be absent. The spectrum will be dominated by a signal for the methyl (CH₃) protons. This signal is expected to be a triplet due to coupling with the two deuterium atoms on the adjacent carbon (J-coupling between H and D is much smaller than H-H coupling and often results in a broadened singlet or a poorly resolved triplet).
¹³C NMR: The ¹³C NMR spectrum will show two signals. The signal for the methyl carbon (CH₃) will be a singlet. The signal for the deuterated carbon (CD₂) will appear as a triplet due to the one-bond coupling with the two deuterium atoms (spin I=1 for deuterium).
Table 2: ¹H NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| Iodoethane (CH₃CH₂I) | ~3.2 | Quartet | -CH₂- | [5][6] |
| ~1.8 | Triplet | -CH₃ | [5][6] | |
| Iodoethane-1,1-d2 (CH₃CD₂I) | ~1.8 | Triplet (or broadened singlet) | -CH₃ | Predicted |
Table 3: ¹³C NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| Iodoethane (CH₃CH₂I) | ~-1.1 | Singlet | -CH₃ | [7] |
| ~20.6 | Singlet | -CH₂- | [7] | |
| Iodoethane-1,1-d2 (CH₃CD₂I) | ~-1.1 | Singlet | -CH₃ | Predicted |
| ~20.6 | Triplet | -CD₂- | Predicted |
Mass Spectrometry (MS)
In the mass spectrum of Iodoethane-1,1-d2, the molecular ion peak will be observed at m/z 158, which is two mass units higher than that of iodoethane (m/z 156).[1][8] The fragmentation pattern will also be affected by the presence of deuterium.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference(s) |
| Iodoethane (CH₃CH₂I) | 156 | 127 ([I]⁺), 29 ([CH₃CH₂]⁺) | [1][8] |
| Iodoethane-1,1-d2 (CH₃CD₂I) | 158 | 127 ([I]⁺), 31 ([CH₃CD₂]⁺) | Predicted |
Applications in Research and Development
Mechanistic Studies
Iodoethane-1,1-d2 is a valuable tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, can provide insights into the rate-determining step of a reaction. If the C-H bond at the 1-position is broken in the rate-determining step, using Iodoethane-1,1-d2 will result in a slower reaction rate compared to the non-deuterated analog. This allows researchers to probe transition state structures and reaction pathways.
Drug Development and Metabolism Studies
Deuterated compounds are increasingly used in pharmaceutical research to improve the metabolic profile of drugs. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. This "deuterium effect" can lead to:
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Increased drug half-life: Slower metabolism can result in a longer duration of action, potentially reducing the required dosing frequency.
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Reduced formation of toxic metabolites: By blocking or slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.
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Improved oral bioavailability: Slower first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation.
Iodoethane-1,1-d2 can be used as a building block in the synthesis of more complex deuterated molecules for such studies. It also serves as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies due to its distinct mass.
The following diagram illustrates the general logic of using deuterated compounds in drug development.
Caption: Logic for using deuteration to improve drug metabolic stability.
Safety Information
Iodoethane-1,1-d2 is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and eye irritation, and may cause allergic skin reactions or respiratory irritation. It is also suspected of causing genetic defects.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
Iodoethane-1,1-d2 is a specialized chemical with significant applications in scientific research, particularly in the fields of reaction kinetics and pharmaceutical development. Its unique isotopic composition allows for detailed mechanistic studies and the potential to enhance the metabolic stability of drug candidates. This guide provides essential technical information to support researchers and scientists in the effective and safe utilization of this valuable compound.
References
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- 4. Iodoethane-1,1-dâ (D, 98%) + copper wire - Cambridge Isotope Laboratories, DLM-1023-5 [isotope.com]
- 5. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Iodoethane(75-03-6) 1H NMR [m.chemicalbook.com]
- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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